molecular formula C20H18N4O4S B12722513 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-2-(allylimino)-7-methyl-4-oxo-3-(phenylcarbamoyl)-, methyl ester CAS No. 109493-58-5

2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-2-(allylimino)-7-methyl-4-oxo-3-(phenylcarbamoyl)-, methyl ester

Cat. No.: B12722513
CAS No.: 109493-58-5
M. Wt: 410.4 g/mol
InChI Key: JEEPXZUNAFMJKE-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-2-(allylimino)-7-methyl-4-oxo-3-(phenylcarbamoyl)-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido-thiazine core, which is a fused ring system combining pyridine and thiazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-2-(allylimino)-7-methyl-4-oxo-3-(phenylcarbamoyl)-, methyl ester typically involves multi-step organic synthesis

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or interact with a receptor to modulate its activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with a pyrido-thiazine core or those with similar functional groups.

Uniqueness

What sets this compound apart could be its specific combination of functional groups and the resulting chemical properties, such as its reactivity or biological activity.

Properties

CAS No.

109493-58-5

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 7-methyl-4-oxo-3-(phenylcarbamoyl)-2-prop-2-enyliminopyrido[3,2-e][1,3]thiazine-5-carboxylate

InChI

InChI=1S/C20H18N4O4S/c1-4-10-21-20-24(19(27)23-13-8-6-5-7-9-13)17(25)15-14(18(26)28-3)11-12(2)22-16(15)29-20/h4-9,11H,1,10H2,2-3H3,(H,23,27)

InChI Key

JEEPXZUNAFMJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)SC(=NCC=C)N(C2=O)C(=O)NC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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